

# Application Notes: Flow Cytometry Analysis of Gp100 (25-33) Specific T-cells

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## Compound of Interest

Compound Name: Gp100 (25-33), human TFA

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## Introduction

The glycoprotein 100 (Gp100) is a melanosomal protein that is frequently overexpressed in melanoma cells, making it a key tumor-associated antigen. The specific peptide epitope Gp100 (25-33) is a primary target for cytotoxic T lymphocytes (CTLs) in patients with melanoma. Consequently, the accurate detection and characterization of Gp100 (25-33)-specific T-cells are crucial for monitoring anti-tumor immune responses, evaluating the efficacy of cancer vaccines and immunotherapies, and advancing drug development. Flow cytometry is a powerful technology that enables the precise quantification, phenotyping, and functional assessment of these rare, antigen-specific T-cell populations at the single-cell level.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This document provides detailed protocols for the preparation, staining, and analysis of Gp100 (25-33) specific T-cells using multi-parameter flow cytometry. The methodologies cover identification with peptide-MHC (pMHC) tetramers, immunophenotyping to define memory and effector subsets, and functional evaluation through intracellular cytokine staining.

## Core Applications

- Immune Monitoring: Quantify the frequency of Gp100-specific CD8+ T-cells in peripheral blood or tumor tissue of melanoma patients.[\[1\]](#)[\[3\]](#)
- Vaccine and Therapy Evaluation: Assess the immunogenicity of Gp100-targeting vaccines and adoptive T-cell therapies by tracking the expansion and functional capacity of specific T-cell populations.[\[2\]](#)[\[3\]](#)

- **Drug Development:** Characterize the phenotype and functional status of T-cells to understand mechanisms of action and resistance to immunomodulatory drugs.
- **Biomarker Discovery:** Identify T-cell subsets or functional signatures that correlate with clinical outcomes in cancer patients.

## Data Presentation: Immunophenotyping and Functional Markers

The analysis of Gp100-specific T-cells often involves a comprehensive panel of antibodies to delineate various subsets. The tables below summarize common markers and representative data.

Table 1: Common Antibody Panel for T-Cell Phenotyping

Marker	Cell Type/Function	Associated T-Cell Subset(s)
CD3	Pan T-Cell Marker	All T-cells
CD8	Co-receptor for MHC Class I	Cytotoxic T-cells
Gp100 (25-33) Tetramer	Antigen Specificity	Gp100-specific T-cells
CD45RA	Naïve/Effector Marker	Naïve (TN), Terminal Effector (TEMRA)
CCR7	Homing Receptor	Naïve (TN), Central Memory (TCM)
CD27	Co-stimulatory Molecule	Naïve, Memory (lost on some effector cells)
CD28	Co-stimulatory Molecule	Naïve, Central Memory (lost on late effector cells)
PD-1	Exhaustion/Activation Marker	Exhausted, Activated T-cells
CD57	Senescence Marker	Terminally Differentiated/Senescent T-cells
IFN- $\gamma$	Pro-inflammatory Cytokine	Effector T-cells (Th1)
TNF- $\alpha$	Pro-inflammatory Cytokine	Effector T-cells
CD107a/b	Degranulation Marker	Cytotoxic T-cells

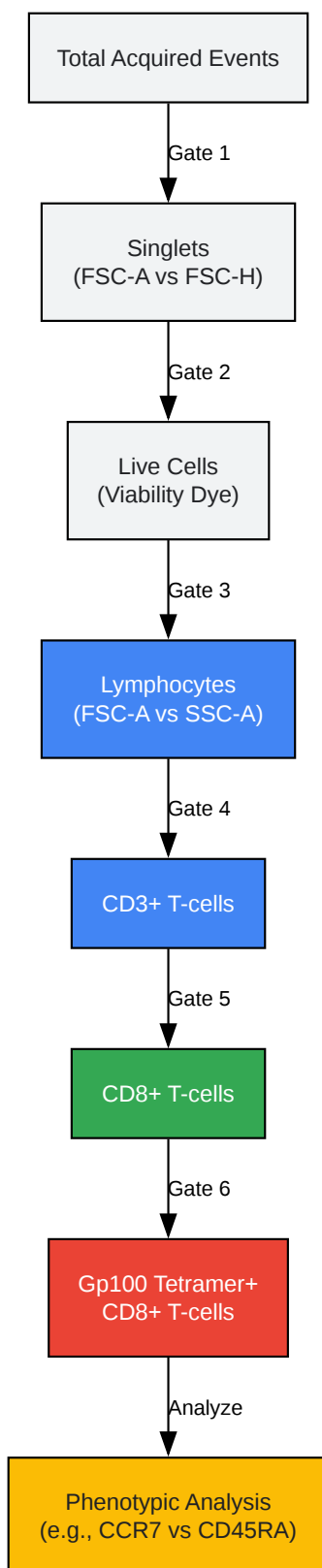
Table 2: Representative Frequencies of Gp100-specific CD8+ T-cells

Note: Frequencies are highly variable and depend on the patient's disease status, treatment history, and the specific assay used.

Sample Type	Patient Cohort	Mean Frequency (% of CD8+ T-cells)	Reference
PBMCs	Post-vaccine (Melanoma)	0.1% - 2.0%	<a href="#">[1]</a>
PBMCs	Long-Term Memory (Melanoma)	Comparable to CMV/Flu responses	<a href="#">[1]</a> <a href="#">[3]</a>
Spleen/Tumor	Mouse Model (Adoptive Transfer)	Significantly increased with full treatment	<a href="#">[2]</a>

## Experimental Workflow and Gating Strategy Visualizations

The following diagrams illustrate the overall experimental process and a typical gating strategy for identifying Gp100-specific T-cells.



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